molecular formula C4H3FN2O2S B13108097 5-Fluoropyrimidine-2-sulfinicacid

5-Fluoropyrimidine-2-sulfinicacid

Cat. No.: B13108097
M. Wt: 162.14 g/mol
InChI Key: HHXAZOFXCNTTGT-UHFFFAOYSA-N
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Description

5-Fluoropyrimidine-2-sulfinic acid is a fluorinated pyrimidine derivative characterized by a sulfinic acid (-SO₂H) group at position 2 and a fluorine atom at position 5 of the pyrimidine ring. Fluoropyrimidines are widely studied for their roles as antimetabolites in cancer therapy, primarily through inhibition of thymidylate synthase (TS), a key enzyme in DNA synthesis . The sulfinic acid moiety in 5-fluoropyrimidine-2-sulfinic acid may influence its electronic properties, solubility, and interactions with biological targets compared to other fluoropyrimidines.

Properties

Molecular Formula

C4H3FN2O2S

Molecular Weight

162.14 g/mol

IUPAC Name

5-fluoropyrimidine-2-sulfinic acid

InChI

InChI=1S/C4H3FN2O2S/c5-3-1-6-4(7-2-3)10(8)9/h1-2H,(H,8,9)

InChI Key

HHXAZOFXCNTTGT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=N1)S(=O)O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 2-methoxy-5-fluorouracil with phosphorus oxychloride in the presence of an organic solvent . This reaction proceeds under chlorination conditions to yield the desired fluorinated pyrimidine derivative.

Industrial Production Methods

Industrial production methods for fluorinated pyrimidines often involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of efficient fluorinating agents and optimized reaction conditions ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Fluoropyrimidine-2-sulfinicacid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, sulfides, and substituted pyrimidines, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Comparison with Structurally Similar Fluoropyrimidines

Structural and Functional Group Analysis

Compound Substituents (Position) Key Functional Groups Biological Role
5-Fluoropyrimidine-2-sulfinic acid F (5), -SO₂H (2) Sulfinic acid, Fluorine Potential TS inhibitor (hypothetical)
5-Fluorouracil (5-FU) F (5), -OH (2, 4) Keto groups, Fluorine TS inhibitor, RNA incorporation
5'-Deoxy-5-fluorouridine (5'-dFUrd) F (5), -H (5'), ribose moiety Fluorine, Deoxyribose Prodrug (converted to 5-FU)
5-Fluoro-2-pivalamidonicotinic acid F (5), pivalamide (2) Amide, Fluorine Not well-characterized

Key Observations :

  • Unlike 5'-dFUrd, which requires metabolic activation to 5-FU via nucleoside phosphorylase , 5-fluoropyrimidine-2-sulfinic acid may act directly due to its ionizable -SO₂H group.

Enzyme Affinity and Metabolic Pathways

Thymidylate Synthase (TS) Inhibition
  • 5-FU : Forms a stable ternary complex with TS and 5,10-methylenetetrahydrofolate, leading to enzyme inhibition .
  • 5'-dFUrd: Indirectly inhibits TS via conversion to 5-FU and subsequent formation of fluorodeoxyuridine monophosphate (FdUMP) .
  • 5-Fluoropyrimidine-2-sulfinic acid: Hypothetically, the sulfinic acid group may interfere with TS binding or alter the stability of the ternary complex. No direct data exists, but electronic effects of -SO₂H could reduce affinity compared to 5-FU.
Nucleoside Phosphorylase Activity
  • 5'-dFUrd has a Kₘ of 0.633 mM for nucleoside phosphorylase in Ehrlich ascites tumor cells, lower than 5-fluorouridine (Kₘ = 0.049 mM) but higher than 5-fluoro-2'-deoxyuridine (Kₘ = 0.278 mM) .
  • 5-Fluoropyrimidine-2-sulfinic acid : Unlikely to undergo phosphorylation or glycosylation due to the absence of a ribose moiety. Its metabolism may involve sulfinic acid oxidation or conjugation.

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